2-(1,6-Naphthyridin-2-ylformamido)acetamide is a compound that belongs to the class of naphthyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a naphthyridine moiety substituted with a formamido group at the 2-position and an acetamide group. The structural complexity of 2-(1,6-Naphthyridin-2-ylformamido)acetamide positions it as a potential candidate for various therapeutic applications.
The synthesis and properties of naphthyridine derivatives, including 2-(1,6-Naphthyridin-2-ylformamido)acetamide, have been extensively studied in the literature due to their relevance in drug development. Sources such as scientific journals and reviews provide insights into their synthesis methods, biological activities, and potential applications in pharmacology .
This compound is classified as an amide and a naphthyridine derivative, specifically belonging to the broader category of heterocyclic compounds. Naphthyridines are characterized by their bicyclic structure containing nitrogen atoms in the ring system, which contributes to their unique chemical properties and biological activities.
The synthesis of 2-(1,6-Naphthyridin-2-ylformamido)acetamide can be achieved through several methods, primarily focusing on the formation of the naphthyridine core followed by functionalization. Common approaches include:
The synthesis typically involves controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For example, using ethanol as a solvent in the presence of a base can facilitate the formation of amides from carboxylic acids and amines.
Molecular weight: Approximately 202.23 g/mol
Molecular formula: C_{11}H_{10}N_{4}O_{2}
Key bond angles and lengths are determined through spectroscopic methods such as nuclear magnetic resonance (NMR) and X-ray crystallography.
The reactivity of 2-(1,6-Naphthyridin-2-ylformamido)acetamide can be explored through various chemical reactions:
Reactions are typically conducted under controlled conditions to prevent side reactions. For example, using mild bases or specific solvents can enhance selectivity during nucleophilic substitutions.
The mechanism of action for compounds like 2-(1,6-Naphthyridin-2-ylformamido)acetamide often involves interaction with biological targets such as enzymes or receptors. The formamido group may facilitate hydrogen bonding with target proteins, enhancing binding affinity.
Studies on related naphthyridine derivatives indicate that they may exhibit anti-cancer properties by inhibiting specific kinases or other enzymes involved in cell proliferation . Further research is needed to elucidate the precise mechanisms for this compound.
Relevant data includes melting point ranges and spectral data obtained from techniques like infrared spectroscopy (IR) and mass spectrometry (MS).
2-(1,6-Naphthyridin-2-ylformamido)acetamide is being investigated for its potential applications in:
The ongoing exploration into naphthyridine derivatives highlights their significance in medicinal chemistry and their potential roles in addressing various health challenges.
Privileged heterocyclic scaffolds represent cornerstone structural motifs in medicinal chemistry due to their inherent capacity for diversified molecular interactions with biological targets. Defined by Evans as molecular frameworks capable of generating high-affinity ligands for multiple receptor types, these scaffolds provide three-dimensional architectures that facilitate optimal binding interactions while enabling extensive structural diversification. The 1,6-naphthyridine system exemplifies this category—a bicyclic diazanaphthalene featuring nitrogen atoms at the 1- and 6-positions that confer distinctive electronic properties and hydrogen-bonding capabilities. Its planar, electron-rich structure allows for π-π stacking interactions with aromatic amino acid residues, while the nitrogen atoms serve as hydrogen bond acceptors critical for anchoring to kinase domains. This versatility is evidenced by over 17,000 documented 1,6-naphthyridin-2(1H)-one derivatives in scientific literature, with approximately 70% featuring a C3-C4 double bond that enhances planarity and target engagement [6]. The scaffold's adaptability is further demonstrated by its incorporation into clinically investigated inhibitors targeting diverse kinases including MET, FGFR4, AXL, and VEGFR-2, establishing it as a multipurpose pharmacophoric element in oncotherapeutic development.
The structural optimization of 1,6-naphthyridine derivatives has progressed through systematic scaffold-hopping and rational design strategies focused on enhancing potency, selectivity, and drug-likeness. Early MET kinase inhibitors featuring 2,7-naphthyridinone cores (e.g., compound 7, IC₅₀ = 9.9 nM) underwent strategic heteroatom migration to yield 1,6-naphthyridin-4(1H)-one derivatives, producing lead compound 8 (IC₅₀ = 9.8 nM) with conserved MET inhibition but suboptimal pharmacokinetics (oral bioavailability F = 12%, clearance CL = 5.0 L/h/kg) [1] [4]. Subsequent structure-activity relationship (SAR) explorations identified critical modifications:
Table 1: Evolution of 1,6-Naphthyridine-Based MET Inhibitors
Compound | Core Structure | MET IC₅₀ (nM) | Key Pharmacokinetic Parameters | Selectivity Advancement |
---|---|---|---|---|
7 (2,7-naph) | 2,7-Naphthyridinone | 9.9 | Not optimized | Baseline |
8 | 1,6-Naphthyridin-4-one | 9.8 | F=12%, CL=5.0 L/h/kg | Comparable to reference |
9g | N1-Piperidine-1,6-naph | 9.8 | F=63%, CL=0.12 L/h/kg | 10-fold VEGFR-2 selectivity |
23a | C5-Phenoxy-1,6-naph | 7.1 | F=57.7%, CL=0.02 L/h/kg | 3,226-fold VEGFR-2 selectivity |
Simultaneously, scaffold rigidification strategies generated tricyclic variants like 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-ones, where conformational constraint through cyclic urea fusion yielded potent c-Met inhibitors (e.g., 2t, IC₅₀ = 2.6 μM) [9]. In FGFR4 inhibition, structural modifications of BLU9931's 2-aminoquinazoline core to 1,6-naphthyridin-2-ones produced compound 19g (IC₅₀ = 5.30 nM), which demonstrated >100-fold selectivity over FGFR1-3 through optimal occupancy of the ATP-binding pocket's hinge region [2].
Amide linkages serve as critical structural elements in 1,6-naphthyridine derivatives, profoundly influencing solubility, membrane permeability, and metabolic stability. The 2-(1,6-Naphthyridin-2-ylformamido)acetamide scaffold exemplifies this principle, featuring two amide bonds that confer balanced physicochemical properties: the naphthyridine-formamido bond enhances target engagement through hydrogen bonding with kinase hinge regions, while the terminal acetamide group improves aqueous solubility and reduces unspecific binding. This design mimics successful precedents such as N-(2,6-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide (DPA), where the amide group enables crystalline salt formation and enhances gastrointestinal absorption [5].
The metabolic advantages of amide incorporation are threefold:
Table 2: Impact of Amide Substituents on Key Drug-Likeness Parameters
Substituent Position | Functional Group | Effect on Solubility | Effect on Permeability | Metabolic Stability (CLhep μL/min/10⁶ cells) |
---|---|---|---|---|
C2 (Core attachment) | Formamido (-NHC=O) | Moderate improvement (+25%) | Maintained high Papp | 28.5 |
Terminal | Acetamide (-NHC=OCH₃) | Significant improvement (+60%) | Slight reduction | 12.1 |
N1 position | Alkylpiperidine | Moderate improvement (+30%) | Enhanced via reduced efflux | 9.8 |
The strategic placement of amide bonds in 1,6-naphthyridine derivatives thus represents a sophisticated approach to overcoming the pharmacokinetic limitations observed in early-generation inhibitors, as demonstrated by the 47-fold reduction in hepatic clearance in amide-functionalized compound 23a (CL = 0.02 L/h/kg) versus its ester precursor [1] [4].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0